

# Anisylacetone-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Anisylacetone-d5

Cat. No.: B15560748

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Anisylacetone, with a focus on its deuterated analogue, **Anisylacetone-d5**. Due to a scarcity of publicly available data for the deuterated form, this document primarily details the properties of the non-deuterated compound, Anisylacetone (also known as 4-(4-methoxyphenyl)butan-2-one), and extrapolates the expected characteristics of **Anisylacetone-d5**. This guide also outlines a general experimental protocol for the synthesis of deuterated ketones, which can be adapted for the preparation of **Anisylacetone-d5**.

## Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Anisylacetone. It is anticipated that the deuterated form, **Anisylacetone-d5**, will exhibit similar properties, with a notable increase in molecular weight.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	178.23 g/mol	[1][2][3][4]
CAS Number	104-20-1	[2][4]
Appearance	Colorless to pale yellow liquid	[4][5]
Boiling Point	277 °C	[5]
Melting Point	8 °C	[2]
Density	1.046 g/mL at 25 °C	[2]
Refractive Index	n <sub>20/D</sub> 1.519	[2]
Solubility	Very slightly soluble in water; soluble in alcohol and oils	[4]

Note on **Anisylacetone-d5**: The molecular weight of **Anisylacetone-d5** is expected to be approximately 183.26 g/mol, reflecting the replacement of five hydrogen atoms with deuterium. Other physical properties such as boiling point and melting point are not expected to differ significantly from the non-deuterated form.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of Anisylacetone and its deuterated analogue.

- **Mass Spectrometry (MS):** The mass spectrum of Anisylacetone typically shows a molecular ion peak (M<sup>+</sup>) at m/z 178.[1] For **Anisylacetone-d5**, the molecular ion peak is expected to be observed at m/z 183, confirming the incorporation of five deuterium atoms. The fragmentation pattern is expected to be similar, with shifts in the m/z values of fragments containing deuterium.
- **Infrared (IR) Spectroscopy:** The IR spectrum of Anisylacetone exhibits characteristic absorption bands for the carbonyl group (C=O) and aromatic ring.[6] In the spectrum of

**Anisylacetone-d5**, C-D stretching vibrations would be observed at lower frequencies (around 2100-2250  $\text{cm}^{-1}$ ) compared to the C-H stretching vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR spectroscopy is a critical tool for confirming the positions of deuteration. In the  $^1\text{H}$  NMR spectrum of **Anisylacetone-d5**, the signals corresponding to the five deuterated positions would be absent.  $^{13}\text{C}$  NMR would show signals for all carbon atoms, though the signals for deuterated carbons may be split into multiplets due to C-D coupling.

## Experimental Protocols: Synthesis of Anisylacetone-d5

While a specific, detailed protocol for the synthesis of **Anisylacetone-d5** is not readily available in the public domain, a general approach can be adapted from established methods for the synthesis of Anisylacetone and the deuteration of ketones. The following is a plausible multi-step synthesis workflow.

### Step 1: Claisen-Schmidt Condensation to form Anisylidene Acetone

This step involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form 4-(4-methoxyphenyl)but-3-en-2-one (anisylidene acetone).

- Materials: 4-methoxybenzaldehyde, Acetone, Sodium hydroxide, Ethanol, Water.
- Procedure:
  - Dissolve sodium hydroxide in water and cool the solution in an ice bath.
  - Add ethanol to the cooled sodium hydroxide solution.
  - Slowly add a mixture of 4-methoxybenzaldehyde and acetone to the basic solution while stirring and maintaining a low temperature.
  - Continue stirring for several hours until the reaction is complete (monitored by TLC).
  - Neutralize the reaction mixture with a dilute acid (e.g., HCl).

- The precipitated product, anisylidene acetone, is collected by filtration, washed with water, and dried.

### Step 2: Selective Hydrogenation/Deuteration to form **Anisylacetone-d5**

This step involves the reduction of the carbon-carbon double bond of anisylidene acetone using a deuterium source.

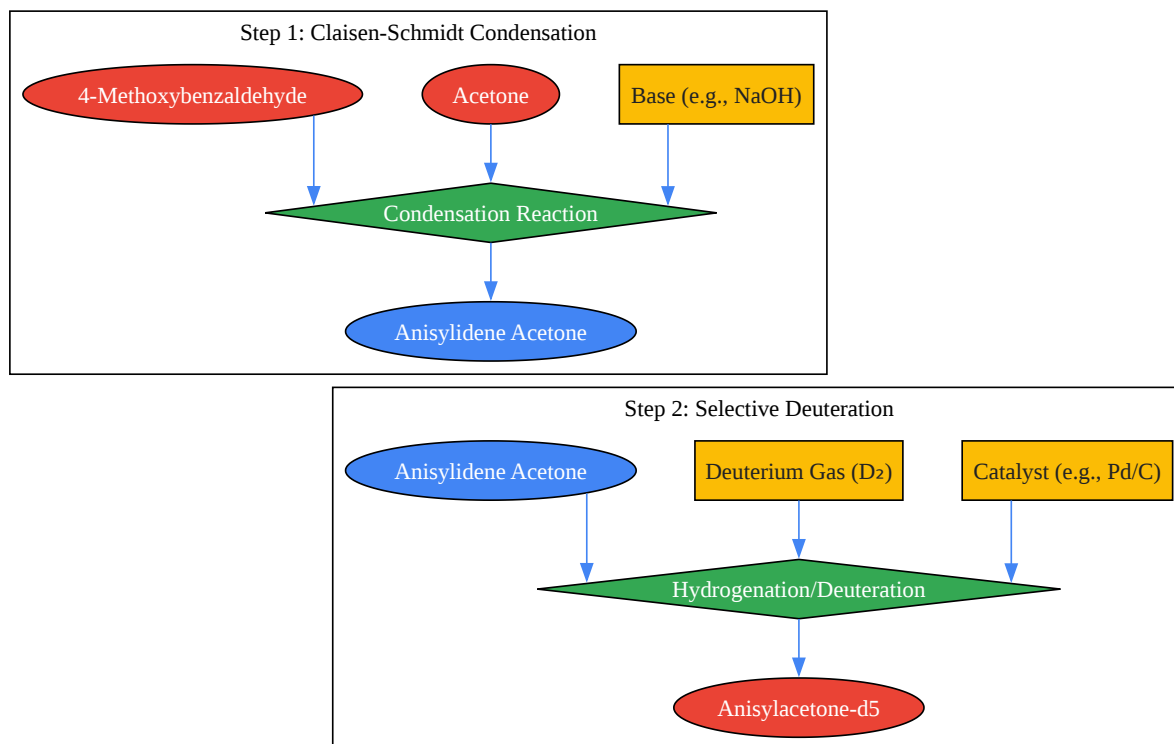
- Materials: Anisylidene acetone, Deuterium gas ( $D_2$ ), Palladium on carbon (Pd/C) catalyst, Solvent (e.g., Ethyl acetate or Ethanol).
- Procedure:
  - Dissolve anisylidene acetone in a suitable solvent in a hydrogenation apparatus.
  - Add a catalytic amount of Pd/C.
  - Purge the system with an inert gas (e.g., Nitrogen or Argon) and then introduce deuterium gas.
  - Maintain the reaction under a positive pressure of deuterium gas and stir vigorously at room temperature until the theoretical amount of deuterium has been consumed.
  - Monitor the reaction progress by TLC or GC-MS.
  - Upon completion, filter the reaction mixture to remove the catalyst.
  - Evaporate the solvent under reduced pressure to obtain crude **Anisylacetone-d5**.
  - Purify the product by column chromatography or distillation.

### Alternative Deuteration Strategy:

An alternative method for introducing deuterium at the  $\alpha$ -position to the carbonyl group involves base-catalyzed H-D exchange on Anisylacetone using a deuterium source like  $D_2O$ .

## Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of **Anisylacetone-d5**.



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Caption: Synthesis workflow for **Anisylacetone-d5**.

## Safety and Handling

Anisylacetone is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

- Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated area or use a fume hood.
- Avoid inhalation, ingestion, and contact with skin and eyes.
- Store in a cool, dry, and well-ventilated place away from incompatible materials.

For **Anisylacetone-d5**, the same safety precautions should be followed. The deuterated nature of the compound does not significantly alter its chemical reactivity or toxicity profile under normal laboratory conditions.

## Applications in Research

Anisylacetone and its deuterated analogues are valuable tools in various research fields:

- **Metabolic Studies:** Deuterated compounds like **Anisylacetone-d5** can be used as internal standards in mass spectrometry-based metabolomics to accurately quantify the non-deuterated analogue in biological samples.
- **Pharmacokinetic Studies:** Isotope-labeled compounds are crucial in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a molecule in a biological system.
- **Flavor and Fragrance Research:** Anisylacetone is used in the flavor and fragrance industry. [7][8] Studying the sensory properties of its deuterated isotopologues can provide insights into the structure-activity relationships of odorants and flavorants.

This technical guide serves as a foundational resource for researchers working with Anisylacetone and its deuterated forms. While specific experimental data for **Anisylacetone-d5** is limited, the information provided for the parent compound, coupled with general principles of isotopic labeling, offers a strong starting point for its synthesis and application in scientific research.

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